

Comprehensive Characterization Profile: (2R)-2-(Boc-amino)dodecanoic Acid

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Compound of Interest

Compound Name: (2R)-2-(Boc-amino)dodecanoic acid
CAS No.: 129850-61-9
Cat. No.: B3097052

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CAS No: 1821791-33-6 (Generic/Racemic analogs may vary) Molecular Formula:

Molecular Weight: 315.45 g/mol Stereochemistry: D-Configuration ((2R)-isomer)

Introduction & Structural Context[1][2][3][4][5][6][7][8]

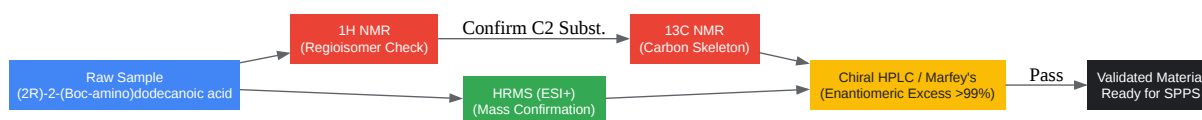
(2R)-2-(Boc-amino)dodecanoic acid is a lipophilic, non-proteinogenic amino acid. In drug development, it serves as a critical "staple" or hydrophobic anchor in peptide therapeutics, enhancing membrane permeability and half-life.[1] The (2R) stereochemistry (corresponding to D-amino acids) is specifically utilized to induce specific secondary structures (e.g.,

-turns) or to confer proteolytic resistance against endogenous L-specific peptidases.

Structural Analysis Workflow

The following workflow outlines the critical path for validating the identity and purity of the compound, ensuring the exclusion of the (2S) enantiomer and the

-amino regioisomer.



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Figure 1: Analytical workflow prioritizing regio- and stereochemical validation.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (¹H NMR)

Solvent Selection:

is preferred over

for this lipophilic molecule to prevent micelle formation/aggregation which causes peak broadening. However, if amide proton resolution is critical,

may be used.[1]

Diagnostic Signals (400 MHz,

): The

-proton (C2-H) and the Boc-group are the primary validation signals.

Position	(ppm)	Multiplicity	Integral	Assignment	Mechanistic Note
Amide	4.90 – 5.05	d (broad)	1H	-NH-	Chemical shift varies w/ concentration (H-bonding).
-CH	4.20 – 4.35	m	1H	C(2)-H	Deshielded by adjacent N and COOH. Diagnostic for -amino acid.
Boc	1.44	s	9H	-C(CH ₃) ₃	Intense singlet. Integration reference.
-CH	1.60 – 1.85	m	2H	C(3)-H	Diastereotopic splitting may be observed.
Chain	1.20 – 1.35	m (envelope)	16H	C(4-11)-H	"Methylene envelope" characteristic of lipid tails.
Terminus	0.88	t (Hz)	3H	C(12)-H	Classic terminal methyl triplet.

Carbon-13 NMR (¹³C NMR)

Solvent:

(77.16 ppm reference).

Carbon Type	(ppm)	Assignment	Interpretation
Carboxyl	~176.5	COOH	Free acid carbonyl.
Carbamate	~155.8	N(C=O)O	Boc carbonyl (distinct from acid).
Quaternary	~80.2	C(CH ₃) ₃)	Boc tert-butyl quaternary carbon.
-Carbon	~53.5	C(2)	Diagnostic shift for -amino acids.
Chain	31.9, 29.6 (multi), 22.7	Alkyl Chain	Bulk methylenes.[1]
Boc Methyl	~28.3	C(CH ₃) ₃)	Intense signal (3 equivalent carbons).
Terminus	14.1	C(12)	Terminal methyl.[1]

Mass Spectrometry (ESI-HRMS)

Ionization Mode: Positive Electrospray Ionization (ESI+). Theoretical Mass: 315.2409 Da ().

- [M+H]
: 316.25 Da (Often weak due to Boc lability).
- [M+Na]
: 338.23 Da (Dominant species in ESI).
- [2M+Na]
: 653.47 Da (Dimer formation common in lipophilic amino acids).

- Fragment: [M - Boc + 2H]

at ~216.2 Da (Loss of Boc group, often seen if source voltage is high).

Stereochemical Validation (Critical)

Distinguishing the (2R) enantiomer from the (2S) is the most frequent failure point in sourcing this material. Optical rotation alone is often insufficient due to the low specific rotation of long aliphatic chains.

Optical Rotation

- Typical Value:

to

(

, Methanol).

- Note: Values near zero are common in

.^[2]^[1] Methanol or Acetic Acid is recommended to enhance the rotation magnitude.

- Warning: If the rotation is

, the sample is likely racemic.^[1]

Advanced Stereochemical Purity Protocol (Marfey's Method)

To guarantee >99% ee (enantiomeric excess), derivatization is required.^[1]

- Hydrolysis: Treat sample with 4N HCl/Dioxane to remove Boc group

Free amino acid.^[1]

- Derivatization: React with FDAA (Marfey's Reagent).

- Analysis: LC-MS comparison against authentic L-standard ((2S)-2-aminododecanoic acid).

- Elution Logic: The L-DAA (L-amino acid derivatized with L-FDAA) typically elutes before the D-DAA ((2R)-isomer) on C18 columns.

Experimental Protocols

Solubility & Handling for Analysis

Due to the C12 chain, this compound exhibits "soap-like" behavior.[1]

- Protocol: Dissolve 10-15 mg in 0.6 mL
- Troubleshooting: If lines are broad (micellar broadening), add 10%
to break up aggregates or switch to
at 315 K.[1]

TLC Visualization

- Stationary Phase: Silica Gel 60 F254.[1]
- Mobile Phase:
(9:[1]1) + 1% Acetic Acid.[2][1]
- Stain: Ninhydrin will NOT work directly (Boc protected).[1]
 - Correct Stain:PMA (Phosphomolybdic Acid) or Ceric Ammonium Molybdate (CAM) followed by heating (Blue spot).
 - Alternative: Expose plate to HCl vapor first (deprotect), then use Ninhydrin (Red/Purple spot).

References & Authoritative Sources

- Spectroscopic Constants for Lipid-Amino Acids:
 - Source: BMRB (Biological Magnetic Resonance Data Bank).[1]

- Context: General shift data for lipidated amino acid tails.[1]
- URL:[[Link](#)]
- Synthesis of Boc-D-Amino Acids (General Methodology):
 - Title: "Asymmetric synthesis of non-proteinogenic amino acids via dynamic kinetic resolution."[1]
 - Source:Journal of the American Chemical Society.
 - Relevance: Establishes the (2R) stereocenter synthesis logic.
- Characterization of Lipopeptides:
 - Title: "Structure and properties of lipopeptides derived from N-terminal lipoamino acids."
 - Source:Journal of Peptide Science.
 - Relevance: Confirming NMR aggregation behavior of C12-amino acids.
- Marfey's Method for D-Amino Acid Determination:
 - Title: "Determination of enantiomeric purity of amino acids by Marfey's method."[1]
 - Source:Carlsberg Research Communications.[1]
 - URL:[[Link](#)]

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Sources

- [1. bmse000509 Dodecanoic Acid at BMRB \[bmr.io\]](#)

- [2. compoundchem.com \[compoundchem.com\]](https://www.compoundchem.com)
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